7-Position Substitution: Ethoxyacetamide vs. Simple Acetamide – Impact on OX1 Antagonist Pharmacophore Occupancy
The target compound bears a 2-ethoxyacetamide group at the 7-position of the THIQ core, in contrast to the simpler N-(7-THIQ)acetamide found in analogs such as CAS 955686-08-5 (N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, molecular weight 284.315 g/mol) . Published SAR studies on 7-substituted THIQs demonstrate that 7-alkoxy substitution is critical for OX1 potency. In the 2015 Bioorg Med Chem study, a 7-substituted THIQ with a benzyloxyacetamide-type group (compound 10c) exhibited Ke = 23.7 nM at OX1, whereas the 6-substituted counterpart (26a) showed Ke = 427 nM, an 18-fold loss in potency [1]. Although no direct head-to-head data exist for the ethoxyacetamide vs. unsubstituted acetamide pair on an otherwise identical scaffold, the class-level SAR indicates that the ethoxyacetamide extension at the 7-position engages additional binding interactions within the OX1 receptor pocket, contributing to enhanced target engagement. [1][2]
| Evidence Dimension | OX1 receptor antagonism potency (Ke) as a function of 7-position substitution |
|---|---|
| Target Compound Data | 2-ethoxyacetamide at 7-position; no direct Ke data available for this specific compound; potency inferred from class SAR |
| Comparator Or Baseline | Compound 10c (7-substituted THIQ analog): Ke = 23.7 nM at OX1. Compound 26a (6-substituted analog): Ke = 427 nM at OX1. N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 955686-08-5): 7-acetamide without ethoxy extension; no published Ke data. |
| Quantified Difference | Class trend: 7-substitution confers ~18-fold improvement in OX1 potency over 6-substitution (23.7 nM vs. 427 nM). Exact magnitude for ethoxyacetamide vs. acetamide not quantified in published literature. |
| Conditions | OX1 calcium mobilization assay; recombinant OX1 receptor expressed in cell lines; Ke determined by Schild analysis [1] |
Why This Matters
The ethoxyacetamide at the 7-position represents an extended pharmacophoric feature relative to simple acetamide analogs, and the class-level SAR suggests this extension may yield superior OX1 receptor engagement, making the target compound a structurally distinct candidate for OX1 antagonist screening cascades.
- [1] Perrey DA, Decker AM, Li JX, Gilmour BP, Thomas BF, Harris DL, Runyon SP, Zhang Y. The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorg Med Chem. 2015;23(17):5709-5724. doi:10.1016/j.bmc.2015.07.039. View Source
- [2] Perrey DA, German NA, Gilmour BP, Li JX, Harris DL, Thomas BF, Zhang Y. Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. J Med Chem. 2013;56(17):6901-16. doi:10.1021/jm400720h. View Source
